4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

Description

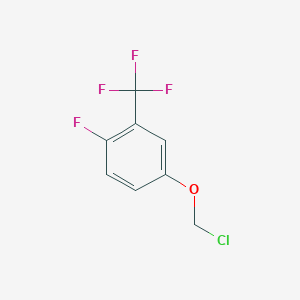

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₈H₅ClF₄O. Its structure features a benzene ring substituted with:

- Fluorine at position 1,

- Trifluoromethyl (CF₃) at position 2,

- Chloromethoxy (OCH₂Cl) at position 4.

This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the CF₃ group and the reactivity of the chloromethoxy substituent, which can participate in nucleophilic substitutions or act as a leaving group.

Properties

Molecular Formula |

C8H5ClF4O |

|---|---|

Molecular Weight |

228.57 g/mol |

IUPAC Name |

4-(chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5ClF4O/c9-4-14-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 |

InChI Key |

FWQZALRVWNJAFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCl)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of a benzene derivative, followed by fluorination using anhydrous hydrogen fluoride . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS: 158579-80-7)

- Substituents : Br (position 4), Cl (position 2), OCF₃ (position 1) .

- Comparison : Unlike the target compound, this derivative lacks fluorine and features a trifluoromethoxy group (OCF₃) instead of chloromethoxy. The bromine at position 4 enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the OCF₃ group increases electron-withdrawing effects.

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)

- Substituents : Cl (position 1), F (position 2), OCH₃ (position 4), CF₃ (position 3) .

- Comparison : The trifluoromethyl group at position 3 and methoxy at position 4 reduce steric hindrance compared to the target compound. The methoxy group (OCH₃) is less reactive than chloromethoxy (OCH₂Cl), making this compound more stable under basic conditions.

4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene (CAS: 184970-26-1)

- Substituents : BrCH₂ (position 4), F (position 1), CF₃ (position 2) .

- Comparison : The bromomethyl group (CH₂Br) at position 4 offers a versatile site for further functionalization (e.g., alkylation), whereas the chloromethoxy group in the target compound may limit such transformations due to its ether linkage.

2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene (CAS: 883543-26-8)

- Substituents : ClCH₂ (position 2), F (position 1), CF₃ (position 4) .

- Comparison : The trifluoromethyl group at position 4 and chloromethyl at position 2 create distinct electronic effects. The chloromethyl group (CH₂Cl) is more sterically accessible than the target compound’s chloromethoxy group, favoring alkylation or elimination reactions.

Physical and Chemical Properties

Biological Activity

4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both trifluoromethyl and chloromethoxy groups significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzene ring substituted with a chloromethoxy group and a trifluoromethyl group, which are known to enhance lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Weight | 232.6 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study evaluated various fluorinated compounds against bacterial strains, revealing that the presence of the trifluoromethyl group significantly increases potency against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been documented for similar fluorinated compounds. For instance, derivatives with trifluoromethyl substitutions showed moderate inhibition against AChE with IC50 values ranging from 10 µM to 20 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that certain derivatives of fluorinated benzene compounds exhibit significant cytotoxic effects. The presence of halogen substituents was correlated with increased cytotoxicity, indicating that this compound may also possess similar properties .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The electronegative fluorine atoms facilitate hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity.

- Lipophilicity : The chloromethoxy and trifluoromethyl groups increase the compound's lipophilicity, allowing better membrane penetration and bioavailability.

Study 1: Antimicrobial Efficacy

In a comparative study, several fluorinated compounds were tested against Escherichia coli and Pseudomonas aeruginosa. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than non-fluorinated analogs, suggesting enhanced efficacy due to fluorination .

Study 2: Enzyme Inhibition Profiles

A series of experiments evaluated the inhibitory effects of various substituted phenyl derivatives on AChE. The results indicated that the trifluoromethyl substitution led to improved inhibition rates compared to their non-fluorinated counterparts, reinforcing the potential for developing new therapeutic agents targeting cholinergic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Halogenation of a benzene precursor (e.g., 4-methylphenol) using chlorinating agents like Cl₂ or SOCl₂ under controlled temperatures (60–80°C) .

- Step 2 : Introduction of the trifluoromethyl group via Ullmann coupling or nucleophilic substitution, often using CuI catalysts and polar solvents (DMSO or DMF) at 100–120°C .

- Step 3 : Fluorination via electrophilic substitution with Selectfluor® or KF in acetonitrile, ensuring regioselectivity by adjusting pH and temperature .

- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and slow reagent addition to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ = -58 to -63 ppm for CF₃ groups) . ¹H/¹³C NMR resolves aromatic substitution patterns.

- FTIR : Confirms C-F (1100–1250 cm⁻¹) and C-O-Cl (750–800 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M+ at m/z 253.06 for brominated analogs) .

- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., trifluoromethoxy vs. chloromethoxy) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications :

- Pharmaceutical Intermediates : Serves as a scaffold for antimalarial quinolones and kinase inhibitors due to its electron-deficient aromatic core .

- Biological Probes : Modulates cytochrome P450 enzymes (CYP3A4/2D6) via competitive inhibition, aiding drug metabolism studies .

- Table : Key Functional Group Contributions

| Group | Role in Bioactivity | Example Application |

|---|---|---|

| CF₃ | Enhances lipophilicity & metabolic stability | Anticancer lead optimization |

| Cl-O-CH₃ | Facilitates H-bonding with target proteins | Antimicrobial agents |

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The trifluoromethyl group is strongly electron-withdrawing, directing electrophilic substitution to the para position. In contrast, the chloromethoxy group acts as a weak electron donor via resonance, complicating regioselectivity .

- Computational Support : DFT studies show a 0.45 eV lower LUMO energy for the trifluoromethyl-substituted ring, favoring nucleophilic attack at specific positions .

Q. What challenges arise in regioselective functionalization, and how are they addressed?

- Challenges :

- Competing substitution pathways due to steric hindrance from CF₃ and Cl-O-CH₃ groups.

- Oxidative degradation under harsh conditions (e.g., high-temperature Pd-mediated couplings).

- Solutions :

- Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to suppress undesired side reactions .

- Employ low-temperature photoredox catalysis (e.g., Ru(bpy)₃²⁺) for C–H functionalization with minimal decomposition .

Q. How does this compound interact with biological macromolecules, and what discrepancies exist in reported activities?

- Interaction Studies :

- CYP450 Inhibition : Binds to the heme iron via the fluorine atom, disrupting substrate oxidation (IC₅₀ = 2.3 µM for CYP3A4) .

- DNA Intercalation : The planar aromatic system stabilizes minor groove binding, but conflicting reports exist due to assay variability (e.g., fluorescence quenching vs. gel electrophoresis) .

- Data Reconciliation : Meta-analyses recommend standardizing assay conditions (pH 7.4, 37°C) and using isogenic cell lines to reduce variability .

Q. What computational approaches are used to model its reaction mechanisms and pharmacokinetics?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.